molecular formula C10H15N5 B14898152 n-((1-Ethyl-1h-imidazol-2-yl)methyl)-1-methyl-1h-pyrazol-4-amine

n-((1-Ethyl-1h-imidazol-2-yl)methyl)-1-methyl-1h-pyrazol-4-amine

Cat. No.: B14898152
M. Wt: 205.26 g/mol
InChI Key: AXQPYILYIUCNTF-UHFFFAOYSA-N
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Description

N-((1-Ethyl-1H-imidazol-2-yl)methyl)-1-methyl-1H-pyrazol-4-amine: is a synthetic organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-1H-imidazol-2-yl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the Knorr pyrazole synthesis, which involves the reaction of hydrazines with 1,3-diketones.

    Coupling Reaction: The final step involves coupling the imidazole and pyrazole rings through a suitable linker, such as a methyl group, under specific reaction conditions that may include the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-1H-imidazol-2-yl)methyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-((1-Ethyl-1H-imidazol-2-yl)methyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-imidazol-2-yl)methyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Ethyl-1H-imidazol-2-yl)methyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of imidazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-3-15-5-4-11-10(15)7-12-9-6-13-14(2)8-9/h4-6,8,12H,3,7H2,1-2H3

InChI Key

AXQPYILYIUCNTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CNC2=CN(N=C2)C

Origin of Product

United States

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